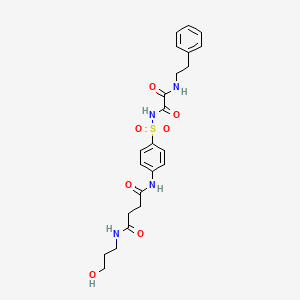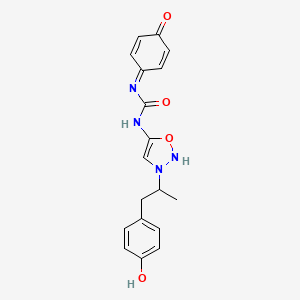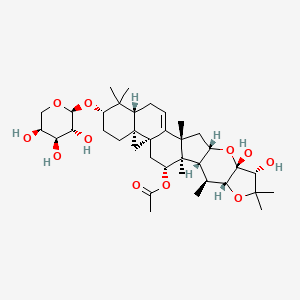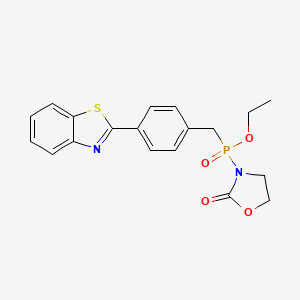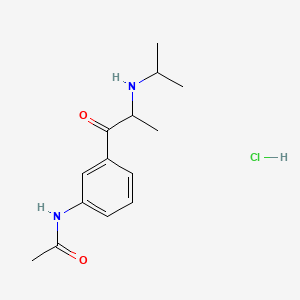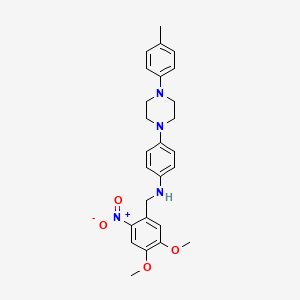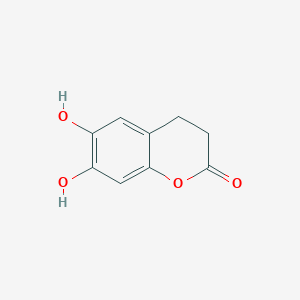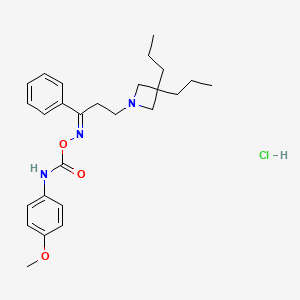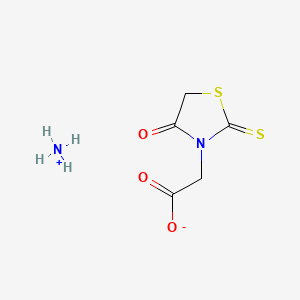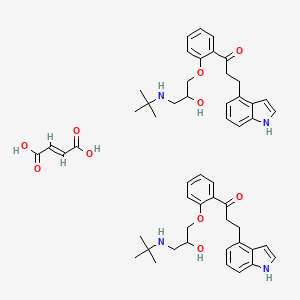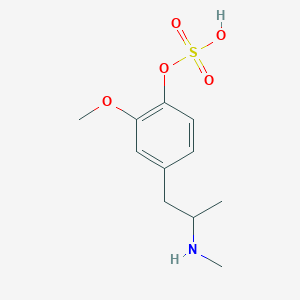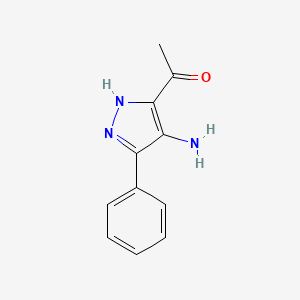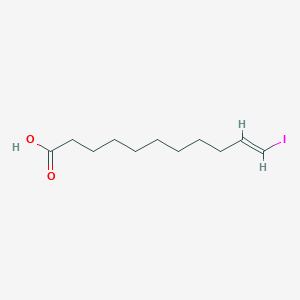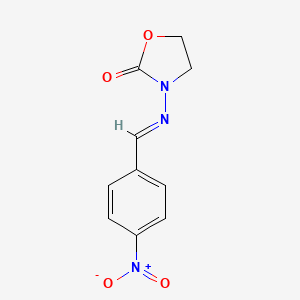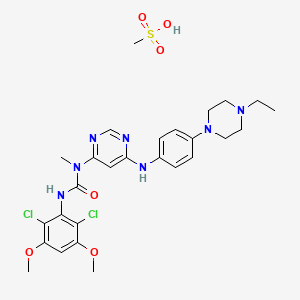
Infigratinib mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Infigratinib mesylate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors. It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer. This compound works by inhibiting the fibroblast growth factor receptor pathway, which is often aberrated in certain cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of infigratinib mesylate involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include acids, bases, and solvents such as acetonitrile and methanol .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Infigratinib mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites and degradation products. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to understand their structure and properties .
Applications De Recherche Scientifique
Infigratinib mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and receptor interactions.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival.
Medicine: Primarily used in the treatment of cholangiocarcinoma and other cancers driven by fibroblast growth factor receptor abnormalities.
Industry: Employed in the development of new therapeutic agents and drug formulations
Mécanisme D'action
Infigratinib mesylate exerts its effects by inhibiting fibroblast growth factor receptors, which are tyrosine kinase receptors involved in cell proliferation, differentiation, migration, survival, and angiogenesis. By blocking these receptors, this compound suppresses tumor growth and progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pemigatinib: Another fibroblast growth factor receptor inhibitor used for similar indications.
Erdafitinib: A fibroblast growth factor receptor inhibitor used in the treatment of urothelial carcinoma.
Uniqueness
Infigratinib mesylate is unique in its specific targeting of fibroblast growth factor receptor subtypes and its efficacy in treating cholangiocarcinoma. Its molecular structure and binding affinity to fibroblast growth factor receptors differentiate it from other similar compounds .
Propriétés
Numéro CAS |
1310746-12-3 |
|---|---|
Formule moléculaire |
C27H35Cl2N7O6S |
Poids moléculaire |
656.6 g/mol |
Nom IUPAC |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;methanesulfonic acid |
InChI |
InChI=1S/C26H31Cl2N7O3.CH4O3S/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,2,3,4) |
Clé InChI |
BXJJFNXYWJLBOS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


